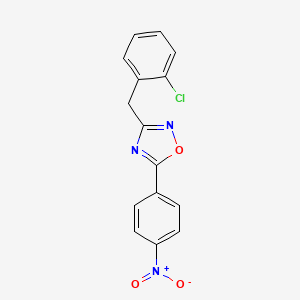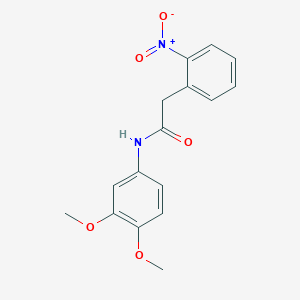![molecular formula C18H17ClN2O2 B5739799 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide, commonly known as BCI-838, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzoxazole derivatives and has been extensively studied for its potential use in treating various diseases.
Mechanism of Action
The exact mechanism of action of BCI-838 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
BCI-838 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis (programmed cell death), and anti-inflammatory effects. These effects make BCI-838 a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of BCI-838 is its high potency, which allows for lower doses to be used in experiments. Additionally, BCI-838 has shown low toxicity in preclinical studies, making it a safer option for use in lab experiments. However, one limitation of BCI-838 is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the study of BCI-838. One potential direction is the development of more efficient synthesis methods for BCI-838, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of BCI-838 and its potential use in treating various diseases. Finally, the development of more effective delivery methods for BCI-838 could enhance its therapeutic potential.
In conclusion, BCI-838 is a promising compound that has shown potential in treating various diseases. Its high potency, low toxicity, and anti-inflammatory effects make it a promising candidate for further study. With continued research, BCI-838 could become an important tool in the fight against cancer, inflammation, and autoimmune disorders.
Synthesis Methods
The synthesis of BCI-838 involves several steps, including the reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride to form 2-acetamido-5-chlorobenzoic acid. This intermediate is then reacted with ethyl 3-methylbutanoate in the presence of a coupling agent to form the final product, BCI-838.
Scientific Research Applications
BCI-838 has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)9-17(22)20-12-7-8-14(19)13(10-12)18-21-15-5-3-4-6-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHFWAWTEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)



![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)